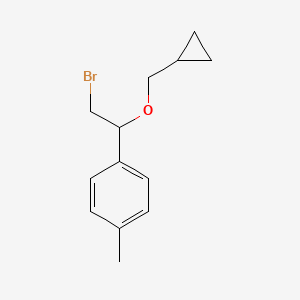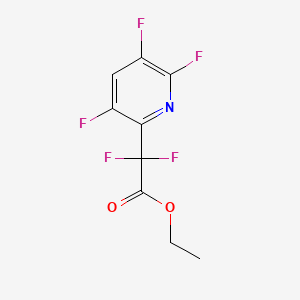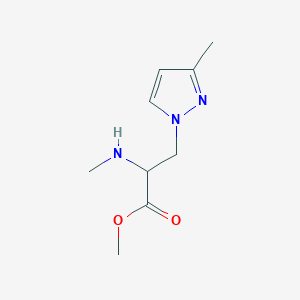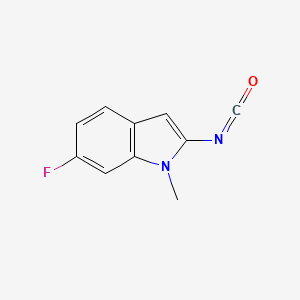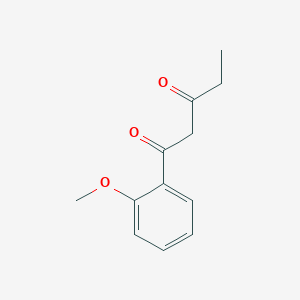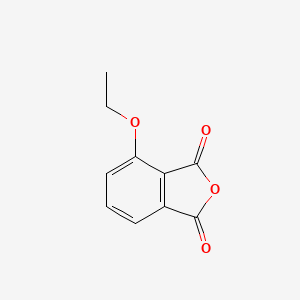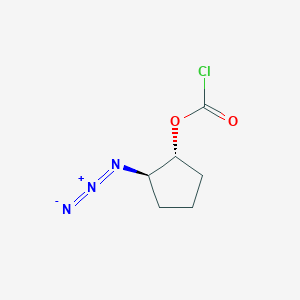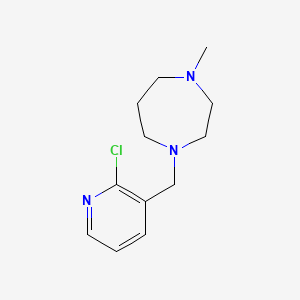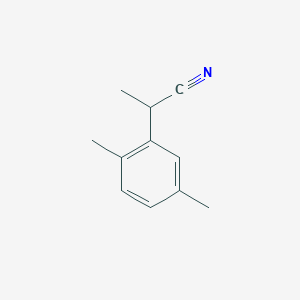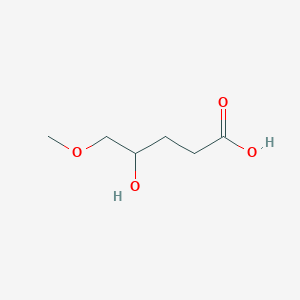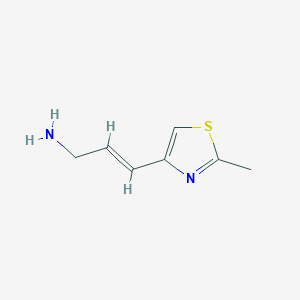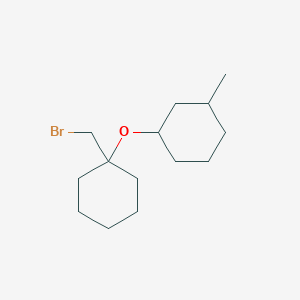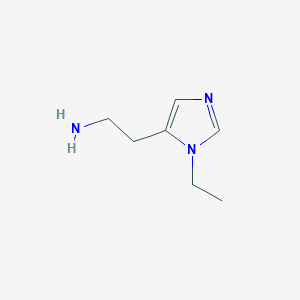![molecular formula C25H28N2O5 B13620456 (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid is a complex organic compound with a specific stereochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group.
Cyclopentylamine Formation: The cyclopentylamine moiety is introduced through a series of reactions involving cyclopentyl derivatives.
Coupling Reaction: The protected amino acid is then coupled with the cyclopentylamine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the deprotected amino acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid is used in peptide synthesis. The Fmoc group serves as a protecting group, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions. The protected amino acid can be incorporated into peptides and proteins for various assays.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications, such as drug delivery systems or as part of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the synthesis of complex peptides and proteins for pharmaceuticals and biotechnology applications.
Wirkmechanismus
The mechanism of action of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, allowing the peptide to function as intended.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cycloheptyl}formamido)propanoic acid: Similar structure but with a cycloheptyl group.
Uniqueness
The uniqueness of (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid lies in its specific stereochemistry and the presence of the cyclopentyl group. This configuration can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool in the field of chemistry and biotechnology.
Eigenschaften
Molekularformel |
C25H28N2O5 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2S)-2-[[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(22(28)29)27-23(30)25(12-6-7-13-25)15-26-24(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21H,6-7,12-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/t16-/m0/s1 |
InChI-Schlüssel |
LPEIEUYPYQTOLK-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C1(CCCC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


